molecular formula C15H19NO2 B14124000 1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one

1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one

Cat. No.: B14124000
M. Wt: 245.32 g/mol
InChI Key: SCHQYOVJQWWUPO-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one is a synthetic organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. The presence of a methoxyphenyl group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable indolizine precursor.

    Functionalization: Introduce the methoxyphenyl group through electrophilic aromatic substitution or other suitable methods.

    Cyclization: Form the tetrahydroindolizine ring system through cyclization reactions, possibly using catalytic hydrogenation or other cyclization techniques.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:

    Catalysts: Use of efficient catalysts to increase yield and reduce reaction time.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the indolizine ring to form dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-phenylindolizine: Lacks the methoxy group, which may affect its biological activity.

    1-(4-methoxyphenyl)indolizine: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one is unique due to the specific positioning of the methoxy group and the tetrahydroindolizine ring system, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one

InChI

InChI=1S/C15H19NO2/c1-18-12-6-4-5-11(9-12)13-10-15(17)16-8-3-2-7-14(13)16/h4-6,9,13-14H,2-3,7-8,10H2,1H3

InChI Key

SCHQYOVJQWWUPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)N3C2CCCC3

Origin of Product

United States

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